
Vedroprevir
Descripción general
Descripción
Esta enzima es crucial para la replicación del virus de la hepatitis C, lo que convierte a Vedroprevir en un compuesto esencial en el tratamiento de las infecciones crónicas por hepatitis C . This compound es un fármaco de molécula pequeña desarrollado por Gilead Sciences, Inc., y ha demostrado una actividad antiviral, biodisponibilidad y selectividad significativas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Vedroprevir implica múltiples pasos, incluyendo la formación de enlaces peptídicos y la incorporación de diversos grupos funcionales. El proceso normalmente comienza con la preparación de intermediarios clave, que luego se acoplan utilizando reactivos de acoplamiento peptídico como N,N'-diisopropilcarbodiimida (DIC) y 1-hidroxibenzotriazol (HOBt). El producto final se obtiene a través de técnicas de purificación como la cromatografía .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control de la temperatura, el pH y el tiempo de reacción. El producto final se somete a rigurosas medidas de control de calidad para garantizar su eficacia y seguridad .
3. Análisis de las reacciones químicas
Tipos de reacciones: this compound experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: this compound puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Nucleófilos como la azida de sodio, electrófilos como los haluros de alquilo.
Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .
4. Aplicaciones en investigación científica
This compound tiene una amplia gama de aplicaciones en investigación científica, entre las que se incluyen:
Química: Se utiliza como compuesto modelo para estudiar los inhibidores de la proteasa y sus interacciones con las enzimas virales.
Biología: Se investiga por sus efectos en la replicación viral y su potencial para inhibir otras proteasas virales.
Medicina: Se utiliza principalmente en el tratamiento de las infecciones crónicas por hepatitis C, a menudo en combinación con otros antivirales de acción directa (AAD) para lograr una respuesta virológica sostenida (RVS).
Industria: Se emplea en el desarrollo de nuevas terapias antivirales y como compuesto de referencia en la investigación farmacéutica
Análisis De Reacciones Químicas
Types of Reactions: Vedroprevir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Vedroprevir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protease inhibitors and their interactions with viral enzymes.
Biology: Investigated for its effects on viral replication and its potential to inhibit other viral proteases.
Medicine: Primarily used in the treatment of chronic hepatitis C infections, often in combination with other direct-acting antivirals (DAAs) to achieve sustained virologic response (SVR).
Industry: Employed in the development of new antiviral therapies and as a reference compound in pharmaceutical research
Mecanismo De Acción
Vedroprevir ejerce sus efectos inhibiendo la proteasa NS3 del virus de la hepatitis C. Esta proteasa es responsable de escindir la poliproteína viral en unidades funcionales necesarias para la replicación viral. Al unirse al sitio activo de la proteasa NS3, this compound evita la escisión de la poliproteína, inhibiendo así la replicación viral. Los objetivos moleculares y las vías implicadas incluyen el complejo de proteasa NS3/NS4A, que es esencial para el ciclo vital del virus .
Comparación Con Compuestos Similares
Vedroprevir pertenece a una clase de compuestos conocidos como inhibidores de la proteasa NS3. Compuestos similares incluyen:
Boceprevir: Otro inhibidor de la proteasa NS3 utilizado en el tratamiento de la hepatitis C.
Telaprevir: Un inhibidor de la proteasa con un mecanismo de acción similar pero una estructura química diferente.
Simeprevir: Conocido por su alta potencia y selectividad contra la proteasa NS3
Singularidad: this compound es único debido a su alta actividad antiviral, biodisponibilidad y selectividad. Ha demostrado efectos inhibidores mínimos en otras proteasas de mamíferos, lo que lo convierte en un inhibidor altamente específico del virus de la hepatitis C .
Actividad Biológica
Vedroprevir (GS-9451) is a novel compound classified as a carboxylic acid NS3 protease inhibitor, primarily developed for the treatment of hepatitis C virus (HCV) infections. This article explores its biological activity, pharmacodynamics, clinical efficacy, and relevant case studies.
This compound targets the NS3/4A serine protease of HCV, which is crucial for viral replication. By inhibiting this protease, this compound effectively prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication. This mechanism underlines its potential as a therapeutic agent against HCV.
2.1 Antiviral Activity
This compound exhibits potent antiviral activity against HCV genotype 1, with minimal inhibitory effects on other mammalian proteases. In vitro studies have shown that this compound has a high selectivity index, indicating low toxicity to host cells while effectively inhibiting HCV replication .
2.2 Bioavailability and Metabolism
Preclinical studies demonstrated that this compound has high oral bioavailability across species including rats, dogs, and monkeys. It rapidly distributes to the liver, with concentrations significantly higher than those in plasma, maintaining therapeutic levels for extended periods (up to 12 hours post-administration) . The median plasma half-life ranges from 14 to 17 hours, supporting once-daily dosing regimens. Notably, this compound is minimally metabolized and primarily excreted unchanged via the gastrointestinal tract .
3.1 Phase I Trials
In a phase I trial involving monotherapy with this compound at doses of 200 mg and 400 mg per day, significant reductions in HCV RNA levels were observed: a median decrease of −3.2 log10 for genotype 1a and −3.5 log10 for genotype 1b patients was reported . However, the compound showed reduced efficacy against non-genotype 1 strains.
3.2 Combination Therapy Studies
This compound has been evaluated in combination with other direct-acting antivirals (DAAs), such as ledipasvir and sofosbuvir:
- TRILOGY-2 Study : This study assessed the efficacy of this compound combined with LDV/SOF for 8 weeks in previously treated cirrhotic patients. The sustained virologic response (SVR) rates were impressive at 95% without ribavirin and 88% with ribavirin .
- Short-Duration Trials : In trials aimed at shortening treatment duration to 4 weeks, only 20-40% of patients achieved SVR12, highlighting the challenges in treating cirrhotic patients with shorter regimens .
4. Case Studies and Observational Data
Several case studies have documented the application of this compound in clinical settings:
- A cohort study involving treatment-naïve patients indicated that a combination therapy regimen including this compound achieved SVR rates comparable to longer treatment durations seen in historical controls .
- Observations from various trials suggest that baseline factors such as viral load and genotype significantly influence treatment outcomes, particularly in patients with cirrhosis or prior treatment failures .
5. Summary of Findings
The following table summarizes key findings from clinical studies involving this compound:
Study Type | Treatment Regimen | Duration | SVR Rate (%) | Notes |
---|---|---|---|---|
Phase I Trial | This compound Monotherapy | Varies | N/A | Significant HCV RNA reduction observed |
TRILOGY-2 Study | LDV/SOF + this compound | 8 weeks | 95% (no ribavirin) | High efficacy in previously treated patients |
Short-Duration Trial | LDV/SOF + this compound | 4 weeks | 20-40% | Low SVR rates; challenges in cirrhotic patients |
6. Conclusion
This compound demonstrates promising biological activity as an NS3 protease inhibitor in the management of HCV infections, particularly when used in combination with other DAAs. While it shows high antiviral efficacy against genotype 1 strains, challenges remain regarding its effectiveness against other genotypes and in special populations such as cirrhotic patients.
Future research should focus on optimizing treatment regimens and further exploring this compound's role in combination therapies to enhance patient outcomes across diverse populations.
Propiedades
IUPAC Name |
(1R,2R)-1-[[(2S,4R)-1-[(2S)-2-[[(1S,5R)-3-bicyclo[3.1.0]hexanyl]oxycarbonylamino]-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57)/t25-,26+,27-,28?,29-,33+,38-,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXAMWFYPMNDME-OPUYQWCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@]1(C(=O)O)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)OC3C[C@H]4C[C@H]4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60ClN7O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098189-15-1 | |
Record name | Vedroprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1098189151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vedroprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12037 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VEDROPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGD958X2B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.